molecular formula C10H16O3 B1652563 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one CAS No. 14782-52-6

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one

Cat. No.: B1652563
CAS No.: 14782-52-6
M. Wt: 184.23 g/mol
InChI Key: NTXPNZZGKQFVJR-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one is an organic compound with the molecular formula C10H16O3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which then undergoes further reactions to form the spiro compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-one
  • 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
  • 1,6-Dioxaspiro[4.5]decane-2,7-dione

Comparison: 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)8(11)4-3-5-10(9)12-6-7-13-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXPNZZGKQFVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCCC12OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451232
Record name 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14782-52-6
Record name 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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